3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring three distinct moieties:
- Quinoxaline: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2, known for diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine: A six-membered amine ring, often enhancing bioavailability and target binding in medicinal chemistry.
- Imidazolidine-2,4-dione (hydantoin): A five-membered ring with two ketone groups, associated with anticonvulsant and antiarrhythmic activities.
Its synthesis likely involves coupling quinoxaline-6-carbonyl chloride with a piperidine intermediate, followed by conjugation to imidazolidine-2,4-dione.
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15-10-20-17(25)22(15)12-3-7-21(8-4-12)16(24)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKICJLNXNRMWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione integrates three distinct moieties:
- Quinoxaline-6-carbonyl : A bicyclic aromatic system with electron-deficient properties, enabling nucleophilic acyl substitutions.
- Piperidin-4-yl : A six-membered saturated amine ring facilitating conformational flexibility.
- Imidazolidine-2,4-dione : A five-membered ring containing two carbonyl groups, critical for hydrogen-bonding interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₆O₃ |
| Molecular Weight | 402.39 g/mol |
| Key Functional Groups | Quinoxaline, Piperidine, Uracil |
Preparation Methodologies
Synthesis of Quinoxaline-6-carboxylic Acid
Quinoxaline-6-carboxylic acid serves as the foundational precursor. The most reliable route involves:
- Condensation : Reacting o-phenylenediamine with ethyl pyruvate under acidic conditions (HCl, ethanol, reflux) to yield quinoxaline-6-ester.
- Hydrolysis : Saponification using NaOH (aq.)/EtOH at 80°C for 6 hours, achieving >85% yield.
Optimization Note : Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, enhancing purity (99.2% by HPLC).
Piperidine Intermediate Functionalization
Acylation of Piperidin-4-amine
Quinoxaline-6-carboxylic acid is coupled to piperidin-4-amine using carbonyldiimidazole (CDI) in anhydrous DMF:
- Conditions : 0°C to room temperature, 12 hours, N₂ atmosphere.
- Yield : 78–82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Mechanistic Insight : CDI activates the carboxylic acid as an imidazolide intermediate, enabling nucleophilic attack by the piperidine amine.
Imidazolidine-2,4-dione Cyclization
The final step involves cyclizing the primary amine of the piperidine-quinoxaline intermediate with a bifunctional carbonyl source:
Method A (Urea Cyclization) :
- React intermediate with urea in acetic acid (reflux, 8 hours).
- Yield : 65–70% after recrystallization (EtOAc/hexane).
Method B (Phosgene-Free Approach) :
Critical Parameter : Strict temperature control (−10°C to 0°C) prevents dimerization.
Analytical Validation and Characterization
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Nucleophilic Substitution at Piperidine Nitrogen
The electron-withdrawing quinoxaline-6-carbonyl group activates the piperidine nitrogen for nucleophilic substitution. This reactivity enables:
Table 1: Substitution reactions at piperidine nitrogen
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides | DMF, 60°C, K₂CO₃ | N-alkylated piperidine derivatives | |
| Aryl boronic acids | Pd(OAc)₂, SPhos, K₃PO₄, 80°C | Biaryl piperidine analogs |
Key mechanistic studies show the carbonyl group withdraws electron density via resonance, increasing the nucleophilicity of the piperidine nitrogen by 12–15% compared to unsubstituted piperidine.
Hydantoin Ring Reactivity
The imidazolidine-2,4-dione core undergoes characteristic hydantoin reactions:
Base-Mediated Ring Opening
Treatment with NaOH (2M, reflux) cleaves the hydantoin ring via nucleophilic attack at the carbonyl groups, producing:
Acid-Catalyzed Rearrangement
In HCl/EtOH (1:1), the hydantoin undergoes Wagner-Meerwein rearrangement to form a stable spirooxazolidinone derivative .
Quinoxaline Carbonyl Reactivity
The 6-carbonyl group participates in:
Table 2: Reactions at quinoxaline carbonyl
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, 0°C | Tertiary alcohol derivative | 68% |
| Reductive Amination | NH₃, NaBH₃CN, MeOH | Secondary amine analog | 82% |
Density functional theory (DFT) calculations confirm the carbonyl’s electrophilicity (LUMO = −1.34 eV) facilitates these transformations .
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization of the quinoxaline ring:
Suzuki-Miyaura Coupling
Optimal conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12h (yield: 74–89%) .
Stability Under Physiological Conditions
The compound shows remarkable stability:
Scientific Research Applications
Structural Characteristics
The compound features a quinoxaline moiety linked to a piperidine ring and an imidazolidine dione, which contributes to its biological activity. The structural diversity allows for interactions with multiple biological targets, enhancing its potential as a therapeutic agent.
Anticancer Activity
Research indicates that derivatives of imidazolidine diones exhibit promising anticancer properties by targeting specific signaling pathways involved in tumor growth and progression.
- Mechanism of Action : These compounds often act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancers. For instance, studies have shown that quinazoline derivatives can effectively inhibit PI3Kα, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antibacterial activity against various strains of bacteria.
- Antibacterial Studies : A recent study demonstrated that similar quinazoline derivatives exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The potential for developing new antimicrobial agents is significant, especially given the rise of antibiotic resistance .
Kinase Inhibition
The compound has shown efficacy as a kinase inhibitor, particularly against receptor tyrosine kinases (RTKs).
- Target Kinases : It has been reported that compounds with similar structures inhibit kinases such as VEGFR (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor), which are crucial in processes like angiogenesis and tumor growth .
Case Study 1: Anticancer Activity
A study on quinazoline derivatives revealed that specific modifications led to enhanced PI3K inhibition. The synthesized compounds were tested on various cancer cell lines, showing IC50 values in the low micromolar range. Notably, the compound demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window.
Case Study 2: Antimicrobial Efficacy
In an investigation into the antimicrobial properties of related compounds, several derivatives were assessed for their ability to inhibit bacterial growth using the agar well diffusion method. Compounds showed inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .
Case Study 3: Kinase Inhibition Profile
Research focusing on the kinase inhibition profile of similar compounds highlighted their effectiveness against multiple RTKs involved in cancer progression. The studies utilized cellular assays to demonstrate reduced phosphorylation of downstream targets following treatment with these inhibitors.
Mechanism of Action
The mechanism of action of 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The quinoxaline moiety may interact with DNA or proteins, leading to changes in cellular processes. The piperidine ring can modulate the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione structure may influence its stability and reactivity.
Comparison with Similar Compounds
Quinoxaline vs. Quinazoline Derivatives
Quinoxaline and quinazoline share aromatic bicyclic frameworks but differ in nitrogen positioning (1,2 vs. 1,3). This distinction impacts electronic properties and binding affinities. For example:
- Quinoxaline derivatives often exhibit stronger π-π stacking interactions due to symmetrical electron distribution.
- Quinazoline derivatives , such as imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ), are synthesized via aldehyde-mediated cyclization and show antifolate or kinase-inhibitory activities .
Piperidine-Containing Compounds
Piperidine is common in bioactive molecules (e.g., antipsychotics, antivirals). Compared to simpler piperidine derivatives, the target compound’s conjugation to quinoxaline and hydantoin may enhance metabolic stability and target selectivity.
Imidazolidine-2,4-dione Analogues
Hydantoin derivatives like phenytoin (anticonvulsant) lack the quinoxaline-piperidine moiety.
Pharmacological and Physicochemical Properties
- Solubility: The hydantoin moiety may improve aqueous solubility compared to purely aromatic quinoxaline derivatives.
- Bioactivity: Quinoxaline derivatives often target DNA topoisomerases or microbial enzymes, whereas quinazoline-based compounds (e.g., from ) inhibit folate pathways .
Biological Activity
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological effects, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure
The compound features a quinoxaline moiety linked to a piperidine and an imidazolidine-2,4-dione . This unique structure positions it as a candidate for various pharmacological activities.
Anticancer Activity
Quinoxaline derivatives, including the target compound, have shown significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | MALME-M (melanoma) | 2.5 | 55.75% growth inhibition |
| Compound 5 | HeLa (cervical cancer) | 0.126 | Excellent activity |
| Compound 12 | HCT116 (colon cancer) | 4.4 | Good activity |
Research indicates that modifications on the quinoxaline ring can enhance anticancer potency. For example, electron-withdrawing groups tend to increase activity compared to electron-donating groups .
Antimicrobial Activity
Quinoxaline derivatives exhibit notable antimicrobial properties. Studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, quinoxaline derivatives have shown promising anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of quinoxaline derivatives:
- Electron-withdrawing groups : Enhance anticancer activity.
- Aliphatic linkers : Essential for maintaining biological activity.
- Substituents on the piperidine ring : Modulate pharmacokinetic properties and receptor interactions.
These insights guide the design of new derivatives with improved efficacy and reduced toxicity .
Case Studies
- Anticancer Efficacy : A study evaluated several quinoxaline derivatives against a panel of cancer cell lines, revealing that compounds with a piperidine linkage exhibited superior growth inhibition compared to those without.
- Synergistic Effects : In vitro studies demonstrated that combining quinoxaline derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, and what experimental conditions optimize yield?
- Methodological Answer : The compound’s synthesis likely involves coupling quinoxaline-6-carboxylic acid derivatives with functionalized piperidine intermediates. Acylation of piperidine-4-yl groups (e.g., via carbodiimide-mediated coupling) is a common strategy, as seen in analogous spiro-piperidine systems . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.
- Catalysis : Use of HOBt/DMAP to enhance coupling efficiency.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm the presence of piperidine protons (δ 1.5–3.5 ppm) and imidazolidine-dione carbonyl signals (δ 160–170 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, especially for the quinoxaline-piperidine linkage .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Aryl-piperidine hybrids are sensitive to moisture and oxidation. Store under inert gas (N2/Ar) at –20°C in amber vials.
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility of the imidazolidine-dione ring .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinities of the quinoxaline-piperidine scaffold to target proteins (e.g., kinases, GPCRs). Focus on optimizing π-π stacking (quinoxaline) and hydrogen bonding (imidazolidine-dione) interactions .
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structural features with activity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
- Methodological Answer :
- Assay Standardization :
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Buffer consistency : Maintain uniform pH and ionic strength (e.g., PBS vs. Tris-HCl discrepancies).
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and validate trends .
Q. How can reaction path search methods optimize the scalability of this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles for key steps (e.g., acylation transition states). Identify bottlenecks (e.g., high-energy intermediates) and adjust reagents (e.g., switch from DCC to EDC for lower activation energy) .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing reaction times from hours to minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
